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Compound of Interest

Compound Name: AAT-008

cat. No.: 810779028

An In-depth Technical Guide to the Discovery and Development of AAT-008

Introduction

AAT-008 is a novel, orally active, and selective antagonist of the prostaglandin E2 (PGE2)
receptor EP4.[1] Initially developed by Pfizer Inc. and now under the stewardship of AskAt, Inc.,
AAT-008 has garnered attention for its potential therapeutic applications in oncology and
inflammatory pain.[1][2] Prostaglandin E2 is a key mediator in various physiological and
pathological processes, including inflammation and cancer progression. By targeting the EP4
receptor, AAT-008 represents a promising strategy to modulate the tumor microenvironment
and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of
the discovery, mechanism of action, and preclinical development of AAT-008.

Discovery and Rationale

The rationale for developing an EP4 receptor antagonist stems from the role of the PGE2-EP4
signaling axis in promoting tumor growth and metastasis.[3] This pathway is implicated in
suppressing anti-tumor immune responses, making it an attractive target for cancer therapy,
particularly in combination with other modalities like radiotherapy. AAT-008 emerged from a
drug discovery program aimed at identifying potent and selective small molecule inhibitors of
the EP4 receptor. It is described as a nicotinamide derivative.[2] The highest global research
and development status for AAT-008 is Investigational New Drug (IND) approval.[2]

Mechanism of Action
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AAT-008 functions by competitively inhibiting the binding of prostaglandin E2 to the EP4
receptor. This action disrupts the downstream signaling cascade that contributes to an
immunosuppressive tumor microenvironment.

The PGE2-EP4 signaling pathway promotes tumor progression through several mechanisms:

o Suppression of Dendritic Cell (DC) Function: EP4 signaling can inhibit the recruitment and
maturation of dendritic cells within the tumor microenvironment.[3]

« Inhibition of Effector T Cells (Teff): This pathway hinders the production and infiltration of
cytotoxic effector T cells into the tumor.[3]

 Activation of Regulatory T Cells (Treg): EP4 signaling promotes the activity of regulatory T
cells, which further dampen the anti-tumor immune response.[3]

By blocking this pathway, AAT-008 is hypothesized to reverse these immunosuppressive
effects, thereby activating the cancer-immunity cycle and rendering tumors more susceptible to
therapies like radiation.[3]
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Caption: Proposed mechanism of action of AAT-008.

Pharmacological Properties

AAT-008 has demonstrated high affinity and selectivity for the EP4 receptor in preclinical
studies.
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Table 1: Receptor Binding Affinity of AAT-008

Target Species Ki (nM)

EP4 Receptor Human 0.97[1]

| EP4 Receptor | Rat | 6.1[1] |

Preclinical Efficacy

The therapeutic potential of AAT-008 has been evaluated in various preclinical models of
cancer and inflammatory pain.

In Vitro Oncology Studies

Preliminary screening of AAT-008 and related compounds has shown activity in colon cancer
cell lines.

Table 2: In Vitro Cytotoxicity of AAT-008 and Related Compounds

Compound Cell Line Cancer Type IC50 (pM)
Nicotinamide

L. HCT-116 Colon Cancer 37[2]
Derivative
Nicotinamide

o HT-29 Colon Cancer 4.5[2]
Derivative

Weak activity at 500

AAT-008 MDA-MB-231 Breast Cancer

uM[2]

| AAT-008 | HCT-116 | Colon Cancer | Moderately significant activity[2] |

In Vivo Oncology Studies

The efficacy of AAT-008, particularly in combination with radiotherapy, has been assessed in a
murine colon cancer model.

Table 3: In Vivo Tumor Growth Delay with AAT-008 and Radiotherapy (RT)
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Treatment Group Dosing Schedule Outcome

AAT-008 (3-30 mg/kg/day) . . Minimal tumor growth
Once or Twice Daily

alone delay[3][4]

AAT-008 (30 mg/kg/day) + RT _ N
Once Dalily Additive effect[3][4][5]

(9 Gy)

AAT-008 (3 & 10 mg/kg/day) + _ _ N
Twice Daily Additive effect[3][4][5]

RT (9 Gy)

| AAT-008 (30 mg/kg/day) + RT (9 Gy) | Twice Daily | Supra-additive effect[3][4][5] |

In Vivo Immunomodulatory Effects

Flow cytometry analysis of the tumor microenvironment in the murine colon cancer model
revealed that AAT-008 enhances anti-tumor immune responses when combined with
radiotherapy.

Table 4: Effect of AAT-008 and Radiotherapy on Tumor Infiltrating Lymphocytes

Treatment Group Control Group
Parameter . P-value
(AAT-008 + RT) (Vehicle + RT)

Mean Effector T
43% (at 10 mg/kg)

cell (Te 31%[3][4][5 N/A
: ( ﬁ) e 6[3][4][5]

roportion
Mean Regulatory T 1.5% (at 30 mg/kg)[4] 4.09%[4][5][6] 0.04

cell (Treg) Proportion [5][6]

| Mean Teff/Treg Ratio | 22 (at 30 mg/kg)[4][5][6] | 10[4][5][6] | 0.04 |

In Vivo Pain Models

AAT-008 has also shown efficacy in rat models of inflammatory pain.

Table 5: Analgesic Effects of AAT-008 in Rat Models
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Pain Model Dose (p.o.) Effect

Carrageenan-induced o .
1 mglkg Significant reduction[1]

mechanical hyperalgesia

| Complete Freund's Adjuvant (CFA)-induced mechanical hyperalgesia | 1 mg/kg | Significant
reduction[1] |

Experimental Protocols
In Vivo Tumor Growth Delay and Immunophenotyping

The following protocol was used to assess the in vivo efficacy of AAT-008.

Study Setup
Balb/c mice implanted with
CT26WT colon cancer cells

Treatment Phase
v
Oral administration of AAT-008
(0, 3, 10, 30 mg/kg/day)
once or twice daily for up to 19 days

ay 3

Local tumor irradiation (9 Gy)
on Day 3

Analysis

Y

Tumor size measured
every other day

Click to download full resolution via product page

Flow cytometry analysis of

Teff and Treg populations in tumors
(Day 13 or 19)
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Caption: In vivo tumor growth and immune response experimental workflow.

Methodology:

Animal Model: CT26WT colon cancer cells were grown in Balb/c mice.[2][4]

e Drug Administration: AAT-008 was administered orally at doses of 0, 3, 10, and 30
mg/kg/day, either once or twice daily for a duration of up to 19 days.[4][6] The vehicle control
used was methyl cellulose.[4]

o Radiotherapy: On day 3 of the study, tumors in the radiotherapy groups were locally
irradiated with a single dose of 9 Gy.[4][6]

e Tumor Growth Assessment: Tumor volume was measured every other day to determine
growth delay.[4][6]

o Flow Cytometry: To investigate the mechanism of action, tumors were harvested at specified
time points (day 13 or 19). The populations of effector T cells (defined as
CD45+CD8+CD69+) and regulatory T cells were quantified using flow cytometry.[5]

Commercial Development and Future Directions

AskAt, Inc. is actively pursuing the development of AAT-008 through strategic partnerships. A
license agreement with NewBay Medical Technology Co., Ltd. aims to develop and
commercialize AAT-008 in the field of immuno-oncology in China.[7] Additionally, a
collaboration with Aratana Therapeutics is exploring the potential of AAT-008 in animal health,
with a focus on pain and inflammation.[8]

The strong preclinical data, particularly the synergistic effect with radiotherapy and the
favorable modulation of the tumor immune microenvironment, position AAT-008 as a promising
candidate for further clinical investigation in oncology. Future studies will likely focus on
combination therapies, not only with radiation but also with other immunotherapies such as
checkpoint inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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